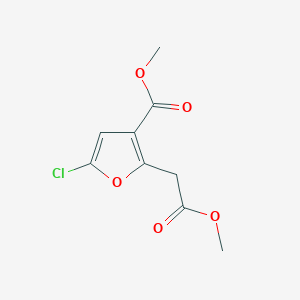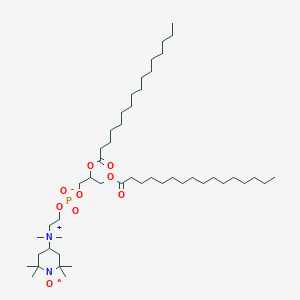![molecular formula C24H48O9P- B12089355 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)
1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt): is a deuterated phosphoglycerol compound. It is a derivative of phosphatidylglycerol, where 62 hydrogen atoms in the dipalmitoyl groups are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to form lipid bilayers and its stability in various conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) can be synthesized through the esterification of palmitic acid with glycerol, followed by phosphorylation and deuteration. The process involves:
Esterification: Reacting palmitic acid with glycerol in the presence of a catalyst to form dipalmitoylglycerol.
Phosphorylation: Adding a phosphate group to the dipalmitoylglycerol using a phosphorylating agent such as phosphorus oxychloride.
Deuteration: Replacing hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: It can be reduced using reducing agents, although this is less common due to the stability of the deuterated compound.
Substitution: The phosphate group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Uses reducing agents like sodium borohydride.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) is widely used in scientific research due to its unique properties:
Chemistry: Used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and interactions with proteins and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the production of nanomaterials and as a surfactant in various applications.
Wirkmechanismus
The mechanism of action of 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) involves its ability to integrate into lipid bilayers and interact with other molecules. The deuterated nature of the compound enhances its stability and allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound targets lipid membranes and can influence membrane fluidity and dynamics, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): A similar phosphoglycerol compound with shorter fatty acid chains.
1,2-Distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Contains longer fatty acid chains compared to the dipalmitoyl derivative.
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt): Features unsaturated fatty acid chains, providing different physical properties.
Uniqueness: 1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt) is unique due to its deuterated nature, which enhances its stability and allows for detailed structural studies. The specific arrangement of deuterium atoms provides unique insights into lipid behavior and interactions, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C24H48O9P- |
|---|---|
Molekulargewicht |
544.8 g/mol |
IUPAC-Name |
[(2R)-3-(2,2-dideuterioethoxy)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C24H49O9P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)33-23(20-30-4-2)21-32-34(28,29)31-19-22(26)18-25/h22-23,25-26H,3-21H2,1-2H3,(H,28,29)/p-1/t22?,23-/m1/s1/i1D3,2D2,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI-Schlüssel |
DPQGZQMHJKZLMS-UUALFWRASA-M |
Isomerische SMILES |
[2H]C([2H])COC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COCC)COP(=O)([O-])OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





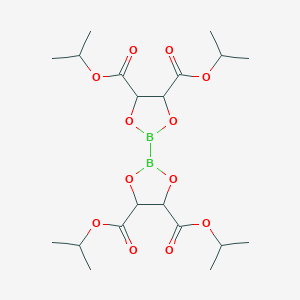
![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)

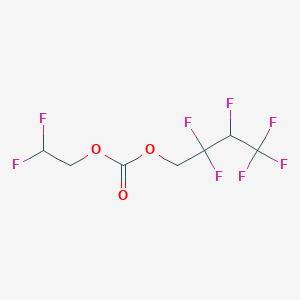

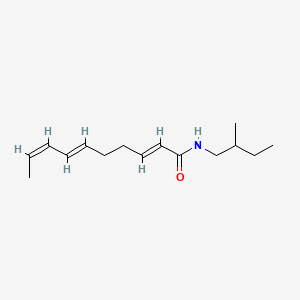


![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
